1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide
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Overview
Description
1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide is a compound known for its applications in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is valued for its water solubility and ability to accelerate reaction rates while minimizing cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide typically involves the following steps:
Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.
Attachment of the pyrrolidine and sulfonamide groups: These groups are introduced through subsequent substitution reactions, often involving reagents like sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Substitution reactions: Commonly with halides and sulfonyl chlorides.
Oxidation and reduction reactions: These can modify the functional groups attached to the triazole and pyrrolidine rings.
Common Reagents and Conditions
Copper(I) catalysts: Essential for the initial cycloaddition reaction.
Bases: Such as sodium hydroxide or potassium carbonate, used in substitution reactions.
Oxidizing agents: Like hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted triazoles and pyrrolidines, which can be further functionalized for specific applications .
Scientific Research Applications
1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide is widely used in:
Chemistry: As a ligand in CuAAC reactions, facilitating the synthesis of complex molecules.
Biology: For bioconjugation and labeling of biomolecules, enabling studies of cellular processes.
Medicine: In drug development, particularly for creating targeted therapies.
Industry: Used in the production of advanced materials and nanotechnology.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in CuAAC reactions. It coordinates with copper(I) ions, stabilizing the catalytic complex and enhancing the reaction rate. This reduces the required copper concentration, minimizing cytotoxicity and making the process more biocompatible .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N5O2S/c1-11(2)16-22(20,21)13-6-7-18(10-13)8-12-9-19(17-15-12)14(3,4)5/h9,11,13,16H,6-8,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVRGWHXIUQZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1CCN(C1)CC2=CN(N=N2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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